molecular formula C23H30O5 B14069785 Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone CAS No. 102590-07-8

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone

Cat. No.: B14069785
CAS No.: 102590-07-8
M. Wt: 386.5 g/mol
InChI Key: PDFSRDCIVOOOBT-UHFFFAOYSA-N
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Description

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C23H30O5 It is known for its unique structure, which includes two hydroxy groups and two pentyloxy groups attached to a central methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone typically involves the reaction of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the methanone core can produce secondary alcohols .

Scientific Research Applications

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and pentyloxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methanone core can also participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of pentyloxy groups.

    Bis(2-hydroxy-4-ethoxyphenyl)methanone: Contains ethoxy groups instead of pentyloxy groups.

    Bis(2-hydroxy-4-propoxyphenyl)methanone: Features propoxy groups instead of pentyloxy groups.

Uniqueness

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is unique due to the presence of pentyloxy groups, which provide distinct hydrophobic properties and influence the compound’s reactivity and interactions with other molecules. This makes it particularly valuable in applications where specific hydrophobic interactions are desired .

Properties

CAS No.

102590-07-8

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

bis(2-hydroxy-4-pentoxyphenyl)methanone

InChI

InChI=1S/C23H30O5/c1-3-5-7-13-27-17-9-11-19(21(24)15-17)23(26)20-12-10-18(16-22(20)25)28-14-8-6-4-2/h9-12,15-16,24-25H,3-8,13-14H2,1-2H3

InChI Key

PDFSRDCIVOOOBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCC)O)O

Origin of Product

United States

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